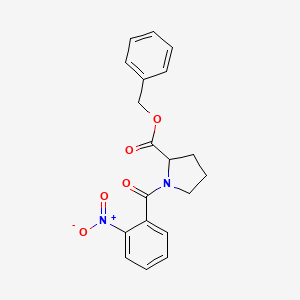![molecular formula C16H15N3 B4166369 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4166369.png)
5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine
Vue d'ensemble
Description
5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine, also known as MPP, is a chemical compound that has been studied for its potential applications in scientific research. MPP is a pyridine derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine is not fully understood, but it is thought to involve the modulation of ion channels and receptors in cells. 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has been shown to have an inhibitory effect on the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell function. 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has also been shown to modulate the activity of various receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has been shown to have various biochemical and physiological effects, depending on the specific molecular targets it interacts with. In addition to its effects on ion channels and receptors, 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has been shown to inhibit the activity of certain enzymes, such as the protein kinase C (PKC) isoform PKCθ. 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has also been shown to have anti-inflammatory effects, potentially through its modulation of immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has several advantages for use in laboratory experiments, including its well-characterized synthesis method and its ability to modulate specific molecular targets. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine, including:
1. Further investigation of its mechanism of action and molecular targets, which could lead to the development of more specific and effective drugs.
2. Exploration of its potential applications in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
3. Investigation of its potential as an anti-cancer agent, particularly in combination with other drugs.
4. Further studies on its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases.
5. Development of new synthetic methods for 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine and its derivatives, which could lead to the discovery of new drugs with improved properties.
Applications De Recherche Scientifique
5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has been shown to have an inhibitory effect on the activity of certain ion channels, which may be relevant for the treatment of neurological disorders such as epilepsy. In cancer biology, 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has been investigated for its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anti-cancer drugs. In drug discovery, 5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine has been used as a lead compound for the development of novel drugs targeting specific molecular targets.
Propriétés
IUPAC Name |
5-methyl-2-[3-(1-methylpyrazol-3-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-6-7-15(17-11-12)13-4-3-5-14(10-13)16-8-9-19(2)18-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYWFJJHOFZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{2-hydroxy-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4166293.png)
![2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-(1-phenylethyl)acetamide](/img/structure/B4166297.png)
![7-(4-bromophenyl)-5-[4-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166301.png)


![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B4166325.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4166337.png)

![5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166362.png)
![ethyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4166375.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~1~-dimethylglycinamide](/img/structure/B4166380.png)
![N-{1-[4-allyl-5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4166393.png)
![5-bromo-2-methoxy-3-methyl-N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide hydrochloride](/img/structure/B4166395.png)